molecular formula C17H17NO4 B277806 Methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate

Methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate

Cat. No. B277806
M. Wt: 299.32 g/mol
InChI Key: NLIWEIFABXCROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate, also known as MMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. MMBA is a derivative of benzoic acid and is primarily synthesized for its use in laboratory experiments.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting key enzymes and pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and also reduce the expression of genes involved in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on Methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the development of this compound-based drugs for the treatment of cancer and other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and pharmacology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, and has the potential to be developed into a drug for the treatment of cancer and other inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and pharmacology.

Synthesis Methods

Methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzoic acid methyl ester. The final product is obtained through the purification of the resulting crude product using column chromatography.

Scientific Research Applications

Methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to inhibit the growth of cancer cells and improve the efficacy of chemotherapy drugs.

properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 4-[(2-methoxy-3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-11-5-4-6-14(15(11)21-2)16(19)18-13-9-7-12(8-10-13)17(20)22-3/h4-10H,1-3H3,(H,18,19)

InChI Key

NLIWEIFABXCROV-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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